molecular formula C20H25N3O B11073172 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide

Cat. No.: B11073172
M. Wt: 323.4 g/mol
InChI Key: GDFPHELAPFAEGX-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a quinoxaline moiety, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Cyclopropanecarboxylic Acid Derivative: The initial step involves the synthesis of a cyclopropanecarboxylic acid derivative through a cyclopropanation reaction.

    Introduction of the Dimethyl and Methylpropenyl Groups:

    Coupling with Quinoxaline Derivative: The final step involves coupling the cyclopropanecarboxylic acid derivative with a 2,3-dimethylquinoxaline derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid groups.

    Quinoxaline derivatives: Compounds containing the quinoxaline moiety.

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C20H25N3O/c1-11(2)9-15-18(20(15,5)6)19(24)23-14-7-8-16-17(10-14)22-13(4)12(3)21-16/h7-10,15,18H,1-6H3,(H,23,24)

InChI Key

GDFPHELAPFAEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3C(C3(C)C)C=C(C)C)C

Origin of Product

United States

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